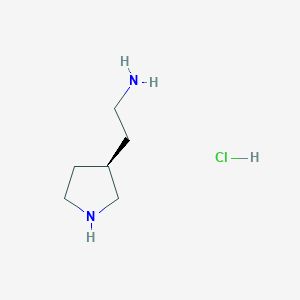
(R)-2-(pyrrolidin-3-yl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chiral amine compound with significant applications in various fields of scientific research. It is known for its role as a building block in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride typically involves the reaction of ®-3-(tert-butoxycarbonylamino)pyrrolidine with thionyl chloride in methanol. The reaction is carried out at room temperature for several hours, followed by the addition of ethyl acetate and cooling to precipitate the product .
Industrial Production Methods
Industrial production methods for ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include amides, nitriles, and various substituted amine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(pyrrolidin-3-yl)ethanamine hydrochloride: The enantiomer of ®-2-(pyrrolidin-3-yl)ethanamine hydrochloride, with similar chemical properties but different biological activities.
®-3-aminopyrrolidine dihydrochloride: A related compound with similar structural features but different applications and reactivity.
Uniqueness
®-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activities and makes it a valuable tool in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C6H15ClN2 |
|---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c7-3-1-6-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m1./s1 |
InChI Key |
ALKRMHGPGUJXSP-FYZOBXCZSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCN.Cl |
Canonical SMILES |
C1CNCC1CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


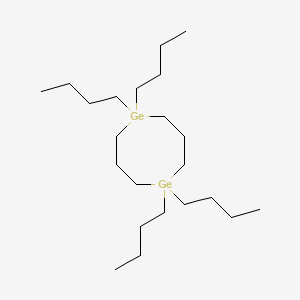

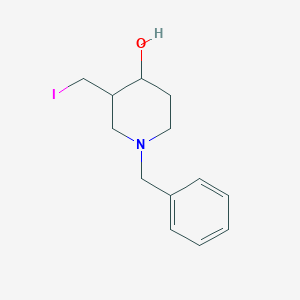
![(6-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13961378.png)


![2-[(3-hydroxy-1-propyl)amino]-4-methoxypyridine-N-oxide](/img/structure/B13961391.png)
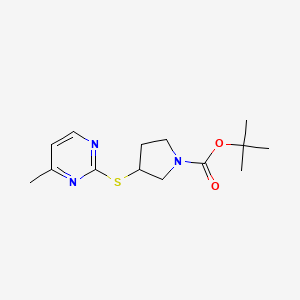
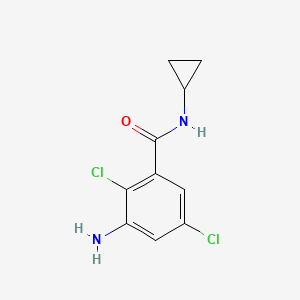
![7-Ethyl-1,7-diazaspiro[3.5]nonane](/img/structure/B13961421.png)

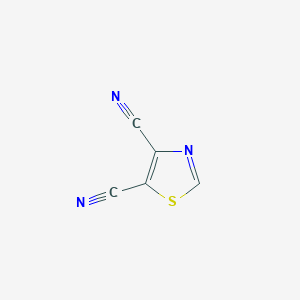
![6-Methoxy-2-(methylthio)benzo[d]thiazole](/img/structure/B13961435.png)

